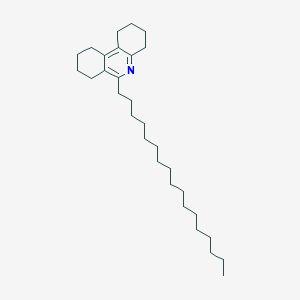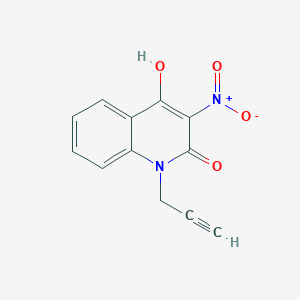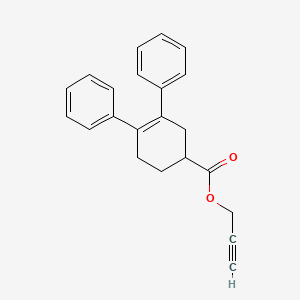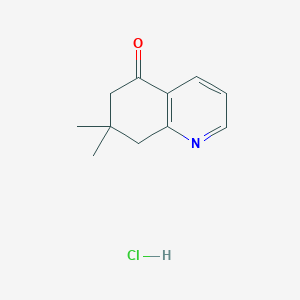
3-(Phenylsulfanyl)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)heptan-2-one is an organic compound characterized by a heptan-2-one backbone with a phenylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)heptan-2-one typically involves the reaction of heptan-2-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the heptan-2-one molecule. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)heptan-2-one can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted heptan-2-one derivatives
Scientific Research Applications
3-(Phenylsulfanyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)heptan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its phenylsulfanyl and ketone groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfanyl)pentan-2-one
- 3-(Phenylsulfanyl)hexan-2-one
- 3-(Phenylsulfanyl)octan-2-one
Uniqueness
3-(Phenylsulfanyl)heptan-2-one is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
62870-24-0 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-phenylsulfanylheptan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-13(11(2)14)15-12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
OWYODDMQOYKUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl}aniline](/img/structure/B14512358.png)


![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)

![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)



